REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=O)[C:13]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:14][NH:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]
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Name
|
|
Quantity
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88 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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58 g
|
Type
|
reactant
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Smiles
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COC1=CC=C2C(C(=CNC2=C1)C(=O)OCC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 45 minutes under anhydrous conditions
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Duration
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45 min
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Type
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CUSTOM
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Details
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phosphorus oxychloride was evaporated
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Type
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ADDITION
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Details
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the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g)
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Type
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TEMPERATURE
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Details
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External cooling as
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Type
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ADDITION
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Details
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well as further addition of ammonia
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Type
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TEMPERATURE
|
Details
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to maintain the pH around 8
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Type
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CUSTOM
|
Details
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was needed during this hydrolysis step
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with dichloromethane
|
Type
|
WASH
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Details
|
the organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated to about 300 ml
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Type
|
ADDITION
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Details
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Pentane (400 ml) was added
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Type
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CUSTOM
|
Details
|
the precipitate formed
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Type
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FILTRATION
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Details
|
collected by filtration
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Type
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CUSTOM
|
Details
|
Drying under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |